

# Spectroscopic Profile of 7-(Trifluoromethyl)-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 7-(trifluoromethyl)-1H-indole

Cat. No.: B061620

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **7-(trifluoromethyl)-1H-indole**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of **7-(trifluoromethyl)-1H-indole** in research and development.

## Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for **7-(trifluoromethyl)-1H-indole**. These values are derived from analyses of similar fluorinated indole structures and are intended to be a reliable guide for experimental verification.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	$\sim 8.2$	br s	-	H-1 (N-H)
$\sim 7.7$	d	$\sim 8.0$	H-4	
$\sim 7.3$	t	$\sim 7.8$	H-5	
$\sim 7.1$	d	$\sim 7.5$	H-6	
$\sim 7.4$	t	$\sim 2.8$	H-2	
$\sim 6.6$	t	$\sim 2.4$	H-3	
$^{13}\text{C}$ NMR	$\sim 135$	C	-	C-7a
$\sim 129$	CH	-	C-4	
$\sim 125$	q	$^1\text{JCF} \approx 270$	$\text{CF}_3$	
$\sim 124$	CH	-	C-2	
$\sim 122$	CH	-	C-5	
$\sim 119$	q	$^2\text{JCCF} \approx 35$	C-7	
$\sim 118$	CH	-	C-6	
$\sim 103$	CH	-	C-3	
$\sim 128$	C	-	C-3a	
$^{19}\text{F}$ NMR	$\sim -61$	s	-	$\text{CF}_3$

Predicted chemical shifts are relative to TMS for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and  $\text{CFCl}_3$  for  $^{19}\text{F}$  NMR. Coupling constants are absolute values.

## Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3400	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1620, 1580, 1460	Medium to Strong	C=C Aromatic Ring Stretch
~1350	Strong	C-F Stretch (CF <sub>3</sub> )
~1160, 1120	Strong	C-F Stretch (CF <sub>3</sub> )
~750	Strong	ortho-disubstituted Benzene C-H Bend

**Table 3: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
185	100	[M] <sup>+</sup> (Molecular Ion)
166	Moderate	[M - F] <sup>+</sup>
116	High	[M - CF <sub>3</sub> ] <sup>+</sup>
89	Moderate	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry of aromatic and fluorinated compounds.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **7-(trifluoromethyl)-1H-indole** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

- $^1\text{H}$  NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- $^{13}\text{C}$  NMR: Spectra are recorded at 100 MHz or 125 MHz. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and broadband proton decoupling are typically employed.
- $^{19}\text{F}$  NMR: Spectra are obtained at a frequency of 376 MHz or 470 MHz. A spectral width of -50 to -70 ppm is common for trifluoromethyl groups, with a relaxation delay of 1-2 seconds.

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **7-(trifluoromethyl)-1H-indole**, the thin-film method is suitable.

- A small amount of the solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate completely, leaving a thin, even film of the compound on the plate.
- The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

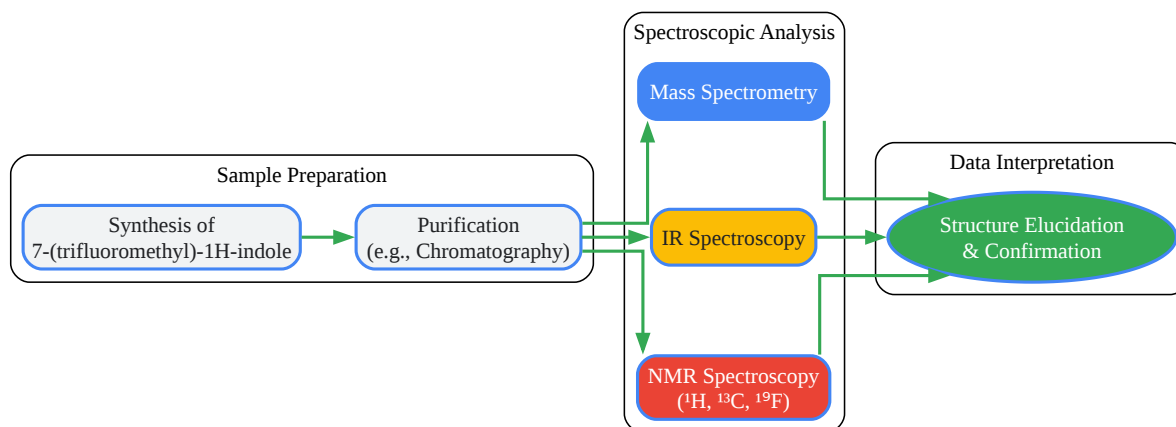
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

- A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

- The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating the mass spectrum.

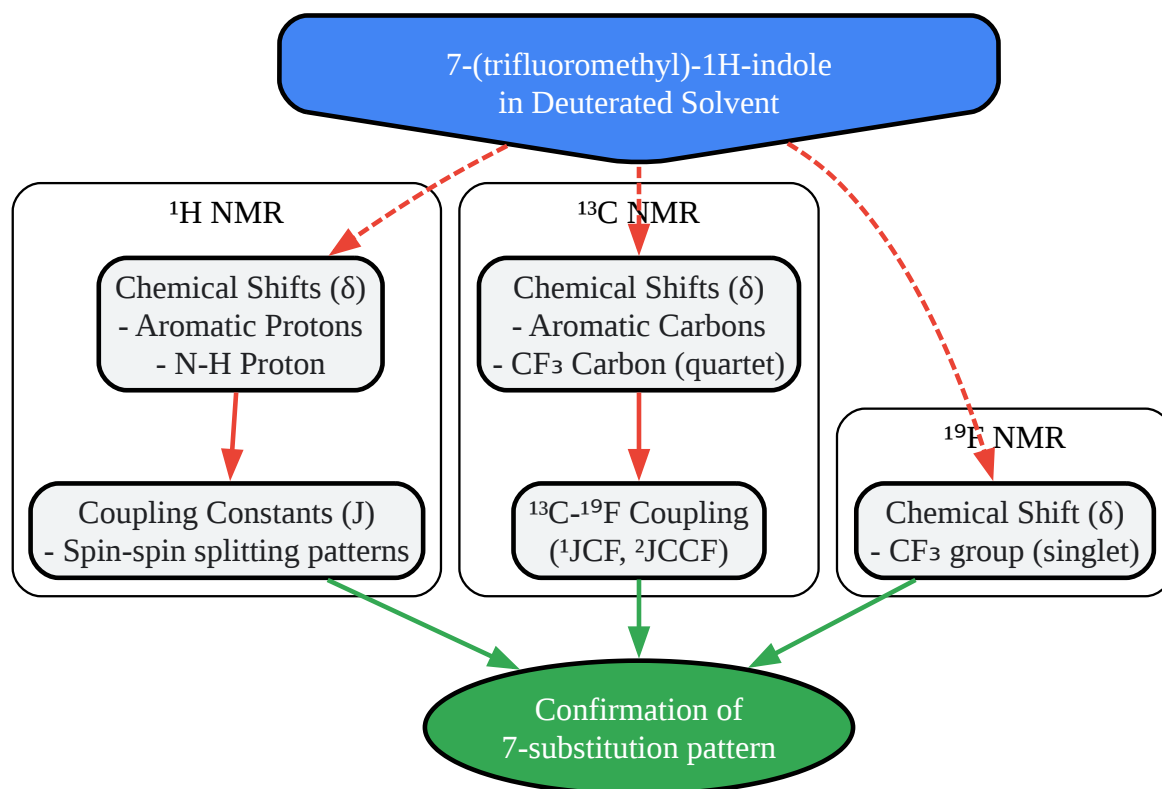
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **7-(trifluoromethyl)-1H-indole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **7-(trifluoromethyl)-1H-indole**.



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Caption: Logical pathway for the structural elucidation of **7-(trifluoromethyl)-1H-indole** using NMR spectroscopy.

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